molecular formula C15H25NO5 B8752461 1-Tert-butyl 4-ethyl 6-methyl-5-oxoazepane-1,4-dicarboxylate

1-Tert-butyl 4-ethyl 6-methyl-5-oxoazepane-1,4-dicarboxylate

Cat. No. B8752461
M. Wt: 299.36 g/mol
InChI Key: WBFLXEMIJBGVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl 4-ethyl 6-methyl-5-oxoazepane-1,4-dicarboxylate is a useful research compound. Its molecular formula is C15H25NO5 and its molecular weight is 299.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Tert-butyl 4-ethyl 6-methyl-5-oxoazepane-1,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl 4-ethyl 6-methyl-5-oxoazepane-1,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Tert-butyl 4-ethyl 6-methyl-5-oxoazepane-1,4-dicarboxylate

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

1-O-tert-butyl 4-O-ethyl 6-methyl-5-oxoazepane-1,4-dicarboxylate

InChI

InChI=1S/C15H25NO5/c1-6-20-13(18)11-7-8-16(9-10(2)12(11)17)14(19)21-15(3,4)5/h10-11H,6-9H2,1-5H3

InChI Key

WBFLXEMIJBGVTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC(C1=O)C)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 2 g (7.01 mmol) 5-oxo-azepane-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester (route 1 step a) in 25 mL anhydrous THF at −78° C. was added 9.7 mL (17.46 mmol) of a 1.8 M solution of lithium diisopropylamide in heptane/THF dropwise under an atmosphere of nitrogen. The reaction mixture was stirred at −78° C. for 30 minutes and then warmed up to 0° C. 0.48 mL (7.70 mmol) iodomethane was added at 0° C. and the reaction was left to warm up to room temperature over a period of 2 hours. 100 mL of H2O was added and the mixture was extracted with EtOAc (3×100 mL), the organic layers were combined, washed with H2O (2×100 mL) and saturated brine (100 mL) and dried over MgSO4. After filtration and evaporation of the solvent the product was purified by column chromatography (silica, hexane/EtOAc 9:1).
Quantity
2 g
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reactant
Reaction Step One
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solution
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25 mL
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heptane THF
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0.48 mL
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Synthesis routes and methods II

Procedure details

The title compound was prepared by a similar method to that of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (see WO2006029154, example 1a, p 34) from Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, yielding 100% of title compound which was taken on for pyrimidone formation without further purification.
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100%

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